molecular formula C25H32N4O4S2 B14735473 Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate CAS No. 7063-75-4

Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate

Cat. No.: B14735473
CAS No.: 7063-75-4
M. Wt: 516.7 g/mol
InChI Key: DUVQJFZSBARHMR-UHFFFAOYSA-N
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Description

Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, ethyl, methyl, oxo, sulfanylidene, and thiazolidinylidene

Preparation Methods

The synthesis of Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyridine structure, followed by the introduction of the piperidine and thiazolidine rings. Key steps include:

    Formation of the Pyridine Core: This step involves the condensation of appropriate aldehydes and ketones in the presence of a base.

    Introduction of the Piperidine Ring: This is achieved through a cyclization reaction using piperidine and suitable catalysts.

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert oxo groups to hydroxyl groups.

    Substitution: The cyano group can undergo nucleophilic substitution reactions, forming amides or esters.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger heterocyclic structures.

Scientific Research Applications

Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its multiple functional groups.

    Industrial Applications: It can be used in the synthesis of advanced polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyano and oxo groups are particularly important for binding interactions, while the thiazolidine ring can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate: This compound has a similar structure but with a thioxo group instead of a sulfanylidene group.

    Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate: This compound has an oxo group instead of a sulfanylidene group.

    Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-imino-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate: This compound has an imino group instead of a sulfanylidene group.

These comparisons highlight the unique features of this compound, particularly its sulfanylidene group, which can influence its reactivity and binding properties.

Properties

CAS No.

7063-75-4

Molecular Formula

C25H32N4O4S2

Molecular Weight

516.7 g/mol

IUPAC Name

ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C25H32N4O4S2/c1-6-28-21(27-10-8-9-17(14-27)24(32)33-7-2)18(16(5)19(12-26)22(28)30)11-20-23(31)29(13-15(3)4)25(34)35-20/h11,15,17H,6-10,13-14H2,1-5H3

InChI Key

DUVQJFZSBARHMR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)C#N)C)C=C2C(=O)N(C(=S)S2)CC(C)C)N3CCCC(C3)C(=O)OCC

Origin of Product

United States

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